molecular formula C9H15NO B2932707 2-[1-(Methoxymethyl)cyclopentyl]acetonitrile CAS No. 2113442-43-4

2-[1-(Methoxymethyl)cyclopentyl]acetonitrile

Cat. No.: B2932707
CAS No.: 2113442-43-4
M. Wt: 153.225
InChI Key: SWHUUCDBRREREK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(Methoxymethyl)cyclopentyl]acetonitrile is an organic compound with the molecular formula C9H15NO It is a nitrile derivative featuring a cyclopentane ring substituted with a methoxymethyl group and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Methoxymethyl)cyclopentyl]acetonitrile typically involves the reaction of cyclopentylacetonitrile with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate iminium ion, which is subsequently reduced to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Methoxymethyl)cyclopentyl]acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.

Major Products Formed

    Oxidation: 2-[1-(Methoxymethyl)cyclopentyl]acetic acid.

    Reduction: 2-[1-(Methoxymethyl)cyclopentyl]ethylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[1-(Methoxymethyl)cyclopentyl]acetonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.

    Industry: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-[1-(Methoxymethyl)cyclopentyl]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can undergo hydrolysis to form carboxylic acids, which may interact with biological pathways. The methoxymethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylacetonitrile: Lacks the methoxymethyl group, resulting in different chemical properties.

    2-[1-(Hydroxymethyl)cyclopentyl]acetonitrile: Contains a hydroxymethyl group instead of a methoxymethyl group, affecting its reactivity and solubility.

    2-[1-(Ethoxymethyl)cyclopentyl]acetonitrile: Features an ethoxymethyl group, which can influence its chemical behavior and applications.

Uniqueness

2-[1-(Methoxymethyl)cyclopentyl]acetonitrile is unique due to the presence of the methoxymethyl group, which imparts specific chemical and physical properties

Properties

IUPAC Name

2-[1-(methoxymethyl)cyclopentyl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-11-8-9(6-7-10)4-2-3-5-9/h2-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHUUCDBRREREK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCCC1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.